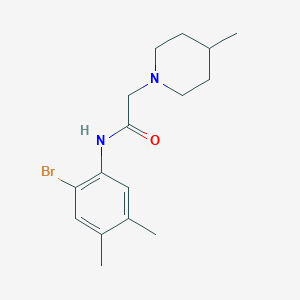
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
Vue d'ensemble
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as BDMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDMPA is a novel compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide exerts its pharmacological effects by acting on the μ-opioid receptor, which is responsible for the regulation of pain and inflammation in the body. This compound acts as an agonist of the μ-opioid receptor, which leads to the activation of downstream signaling pathways that result in the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have a low potential for abuse and addiction, making it a safer alternative to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the μ-opioid receptor, making it a useful tool for studying the role of this receptor in pain and inflammation. However, one limitation of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for research related to N-(2-bromo-4,5-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of interest is the development of novel analogs of this compound that exhibit improved pharmacological properties. Another area of research is related to the potential use of this compound in the treatment of other disorders such as anxiety and depression. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the potential of this compound in the field of medicine and to develop novel analogs with improved pharmacological properties.
Applications De Recherche Scientifique
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has shown potential applications in various fields of scientific research. One of the most significant areas of research is related to its potential therapeutic applications. This compound has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain-related disorders.
Propriétés
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-11-4-6-19(7-5-11)10-16(20)18-15-9-13(3)12(2)8-14(15)17/h8-9,11H,4-7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZDAYOKFJZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C(=C2)C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-dimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682125.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4682134.png)
![6-chloro-3-[(4-chlorophenyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B4682136.png)
![2-{[4-(1H-indol-3-ylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4682146.png)
![1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4682148.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4682152.png)
![N-[4-(2-methoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B4682157.png)
![2-(6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B4682165.png)
![6-cyclopropyl-N-(3,5-dichloro-2-pyridinyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4682186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4682189.png)

![4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4682205.png)
![methyl [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetate](/img/structure/B4682207.png)
![2-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4682211.png)